Sodium hydroxybenzylphosphinate
Overview
Description
Sodium hydroxybenzylphosphinate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry It is a derivative of phosphinic acid and is characterized by the presence of a hydroxybenzyl group attached to the phosphorus atom
Mechanism of Action
Target of Action
Sodium hydroxybenzylphosphinate, also known as O87RMQ5GOF, is an organophosphorus compound Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to interact with their targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes . This interaction can lead to changes in the metabolic processes within the cell.
Biochemical Pathways
Phosphonates are known to interfere with various metabolic pathways due to their ability to mimic the structure of natural biological molecules .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug .
Result of Action
Given that phosphonates can inhibit metabolic enzymes, it is plausible that this compound could alter cellular metabolism and potentially exert a biological effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, and the presence of other chemicals can impact how this compound interacts with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxybenzylphosphinate can be synthesized through several methods. One common approach involves the reaction of hydroxybenzyl alcohol with phosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of sodium hydroxide to neutralize the phosphinic acid, resulting in the formation of the sodium salt of hydroxybenzylphosphinate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxybenzylphosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxybenzyl group and the phosphorus atom.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols. .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzylphosphonic acid derivatives, while reduction can produce benzylphosphine derivatives .
Scientific Research Applications
Sodium hydroxybenzylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research has explored its use in drug development, particularly for its potential as an anticancer agent and its ability to inhibit certain enzymes involved in disease processes.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Phosphinic Acid: A precursor to sodium hydroxybenzylphosphinate, known for its use in various chemical reactions.
Phosphonic Acid: Similar in structure but with different chemical properties and applications.
Benzylphosphonic Acid: Shares the benzyl group but differs in the oxidation state of the phosphorus atom.
Uniqueness: this compound is unique due to the presence of both the hydroxybenzyl group and the phosphinate moiety. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;[hydroxy(phenyl)methyl]-oxido-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-5,7-8H;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNAYQWNMMGCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)[P+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7492-18-4 | |
Record name | Sodium hydroxybenzylphosphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium α-hydroxybenzylphosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM HYDROXYBENZYLPHOSPHINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O87RMQ5GOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.